8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride
Description
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is a synthetic flavone derivative characterized by a dimethylaminomethyl group at position 8, an ethyl group at position 3, and a methoxy group at position 7 of the flavone backbone. Its molecular formula is C20H21NO3·HCl, with a predicted collision cross-section (CCS) of 176.5 Ų for the [M+H]+ adduct .
Properties
CAS No. |
38173-36-3 |
|---|---|
Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-5-15-19(23)16-11-12-18(24-4)17(13-22(2)3)21(16)25-20(15)14-9-7-6-8-10-14;/h6-12H,5,13H2,1-4H3;1H |
InChI Key |
DCVKEEPCXGPIJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The synthesis begins with a flavone backbone, specifically 3-ethyl-7-methoxyflavone, which serves as the core structure.
- Introduction of the dimethylaminomethyl substituent at the 8-position is achieved through a nucleophilic substitution or Mannich-type reaction, where a dimethylaminomethyl group is introduced onto the aromatic ring.
Dimethylaminomethylation Reaction
- The dimethylaminomethyl group is typically introduced via a Mannich reaction using formaldehyde and dimethylamine or a suitable dimethylaminomethylating agent.
- This reaction is performed under controlled conditions to selectively functionalize the 8-position of the flavone.
- The reaction conditions (solvent, temperature, time) are optimized to maximize yield and selectivity.
Formation of the Hydrochloride Salt
- After the formation of the free base of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone, conversion to the hydrochloride salt is carried out.
- This is usually done by treatment with hydrochloric acid in an appropriate solvent, leading to precipitation or crystallization of the hydrochloride salt.
- The hydrochloride form improves the compound’s stability and solubility, which is important for biological applications.
Purification
- The crude product is purified by recrystallization or chromatographic techniques to obtain the compound in high purity.
- Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.
Alternative Synthetic Routes and Optimization
- Some synthetic methods may involve protection/deprotection steps of hydroxyl or methoxy groups to improve regioselectivity.
- Catalytic hydrogenation or reduction steps may be used in intermediate stages if required.
- Organic solvents such as tetrahydrofuran, dichloromethane, or toluene are commonly employed.
- Reaction temperatures typically range from low (0°C) to moderate (room temperature or slightly elevated) to control reaction rates and selectivity.
Summary Table of Preparation Steps
| Step Number | Reaction Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Preparation of 3-ethyl-7-methoxyflavone | Starting flavone scaffold | Core flavone structure |
| 2 | Dimethylaminomethylation | Formaldehyde, dimethylamine, organic solvent | Introduction of dimethylaminomethyl group at position 8 |
| 3 | Salt Formation | Hydrochloric acid | Conversion to hydrochloride salt |
| 4 | Purification | Recrystallization or chromatography | Obtain pure compound |
Chemical Reactions Analysis
Types of Reactions
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavones, reduced amines.
Substitution: Substituted flavones with various functional groups replacing the dimethylamino group.
Scientific Research Applications
Anticancer Properties
Research indicates that flavonoids, including 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride, exhibit significant anticancer activity. This compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of kaempferide, a related flavonoid, displayed strong cytotoxicity against human tumor cell lines, suggesting a similar potential for this compound .
Calmodulin Antagonism
The compound has been identified as a calmodulin antagonist, which plays a crucial role in cellular signaling pathways. By inhibiting calmodulin, this compound may affect processes such as muscle contraction and neurotransmitter release, making it a candidate for further exploration in neurology and cardiology .
Synthesis and Derivative Development
The synthesis of this compound often involves the Mannich reaction, which allows for the incorporation of amine groups into flavonoid structures. This modification can enhance the compound's solubility and bioavailability, thereby improving its therapeutic potential . The versatility of this reaction has led to the development of various derivatives with enhanced biological activities.
Pharmacological Applications
Potential Therapeutic Uses
Given its biological properties, this compound is being investigated for several therapeutic applications:
- Anticancer Therapy: As noted, its ability to induce apoptosis in cancer cells makes it a candidate for cancer treatment protocols.
- Cardiovascular Health: Its calmodulin antagonism suggests potential uses in treating hypertension or other cardiovascular conditions .
- Neuroprotective Effects: Preliminary studies indicate that flavonoids may offer neuroprotective benefits, which could be explored further with this compound.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Mechanism of Action
The mechanism of action of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Dimefline Hydrochloride (8-(Dimethylaminomethyl)-7-methoxy-3-methylflavone hydrochloride)
Key Structural Differences :
- Position 3 substituent: Dimefline has a methyl group (C19H19NO3·HCl), whereas the target compound has an ethyl group (C20H21NO3·HCl).
- Molecular Weight : Dimefline (MW: ~343.84 g/mol) vs. the target compound (MW: ~351.86 g/mol).
Functional Implications :
- Dimefline is a known central nervous system (CNS) stimulant , while the pharmacological profile of the target compound remains uncharacterized in the evidence.
Analytical Data :
Tramadol-Related Compounds (e.g., Tramadol Hydrochloride and Impurities)
Structural Contrasts :
Other Flavone Derivatives
Examples :
- 7-Methoxyflavones: Compounds like 3-amino-7-methoxyquinoline dihydrochloride (CAS 1216228-63-5) share a methoxy group but lack the dimethylaminomethyl substitution, impacting solubility and bioactivity .
Physicochemical and Analytical Comparison
Biological Activity
The compound 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is a synthetic derivative of flavonoids, which are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
This compound is synthesized through a Mannich reaction involving kaempferide as a precursor. The aminomethylation process enhances the compound's solubility and bioactivity, making it a subject of interest in pharmacological studies .
Anticancer Activity
Numerous studies have investigated the anticancer properties of flavonoid derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of kaempferide have shown promising results against breast cancer cells (HCC1954) and cervical cancer cells (HeLa), with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| HeLa | 10-48 | Matsuda et al., 2009 |
| HCC1954 | 2.91 | Arjun et al., 1998 |
| SK-OV-3 | Not specified | Nguyen et al., 2015 |
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. The presence of the methoxy group in this compound contributes to its ability to scavenge free radicals. Studies have demonstrated that similar compounds can reduce oxidative stress markers in vitro, suggesting potential applications in mitigating oxidative damage in cells .
Anti-inflammatory Effects
Research has indicated that flavonoid derivatives can modulate inflammatory pathways. The compound may inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant in conditions such as arthritis and cardiovascular diseases .
Case Studies
-
In Vitro Study on Breast Cancer Cells
A study conducted by Nguyen et al. evaluated the antiproliferative activity of several flavonoid derivatives, including this compound, against human breast cancer cell lines. The results showed significant inhibition of cell proliferation, with the compound inducing apoptosis through mitochondrial pathways. -
Oxidative Stress Model
In a controlled experiment assessing oxidative stress, the compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative agents. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.
Q & A
Q. How can the purity and stability of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride be analytically validated in synthetic batches?
To validate purity, use high-performance liquid chromatography (HPLC) with a mobile phase combining trifluoroacetic acid (0.05% in water) and acetonitrile (e.g., 70:30 ratio). Monitor impurities using relative retention times (RRT) and response factors, as demonstrated for structurally related compounds . For stability testing, employ forced degradation studies under acidic, alkaline, oxidative, and thermal conditions, followed by HPLC or thin-layer chromatography (TLC) to track degradation products. TLC methods using silica gel plates and Dragendorff’s reagent for visualization can detect impurities at 0.1% levels .
Q. What synthetic strategies are recommended for introducing the dimethylaminomethyl group at the 8-position of the flavone scaffold?
A common approach involves nucleophilic substitution at the 8-position using dimethylamine derivatives. For example, pre-functionalize the flavone precursor with a bromomethyl group at position 8, then react with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF). Purify intermediates via column chromatography and confirm substitution using ¹H-NMR (characteristic singlet for N(CH₃)₂ at δ ~2.2–2.5 ppm) .
Q. How should researchers handle discrepancies in reported molecular weights or CAS numbers for this compound?
Cross-reference authoritative databases like USP Reference Standards or NIST Chemistry WebBook for validated molecular weights (e.g., C₂₀H₂₁NO₃·HCl, MW 363.85) and CAS numbers (e.g., 2740-04-7 vs. 1165-48-6). Discrepancies may arise from salt forms or historical nomenclature; confirm via spectral data (IR, MS) and chromatographic co-elution with certified standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethyl and methoxy substituents for enhanced bioactivity?
Systematically modify substituents at positions 3 (ethyl) and 7 (methoxy) using parallel synthesis. For example:
- Replace ethyl with longer alkyl chains (e.g., propyl, isopropyl) to assess hydrophobicity effects.
- Substitute methoxy with hydroxyl or ethoxy groups to evaluate hydrogen bonding or steric contributions.
Assay derivatives in target-specific models (e.g., receptor binding assays for CNS activity) and correlate changes in IC₅₀ values with substituent properties using QSAR modeling .
Q. What methodologies are suitable for identifying and quantifying metabolic products of this compound in vitro?
Use hepatocyte or microsomal incubation followed by LC-MS/MS for metabolite profiling. Key steps:
- Incubate the compound with liver microsomes (human/rat) and NADPH.
- Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution MS (HRMS) for accurate mass determination.
- Compare fragmentation patterns with synthetic standards for structural confirmation. Monitor demethylation or hydroxylation products, common Phase I metabolites of flavones .
Q. How can researchers resolve contradictions in reported pharmacological efficacy across preclinical studies?
Address variability by standardizing experimental parameters:
- Dosing regimen : Ensure consistent administration routes (e.g., intraperitoneal vs. oral) and vehicle controls.
- Model selection : Validate target engagement in transgenic models (e.g., knockouts for suspected receptors).
- Data normalization : Use internal standards in biomarker assays (e.g., ELISA for inflammatory cytokines) to minimize batch effects.
Meta-analyses of published data with stringent inclusion criteria (e.g., sample size ≥10, blinded studies) can also clarify efficacy trends .
Q. What strategies mitigate interference from degradation products during bioanalytical assays?
Implement orthogonal separation techniques:
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve parent compound from hydrolyzed or oxidized byproducts.
- CE-MS : Capillary electrophoresis coupled with MS improves resolution of polar degradation products.
Validate method specificity via forced degradation and spike-recovery experiments .
Methodological Notes
- Spectral Data Interpretation : ¹³C-NMR is critical for confirming substitution patterns; the 8-dimethylaminomethyl group typically resonates at δ ~45–50 ppm (C-N) and δ ~55–60 ppm (C-OCH₃) .
- Troubleshooting Impurity Analysis : If TLC fails to resolve impurities, switch to UPLC with sub-2μm particles for enhanced sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
